6-(Pyrimidin-2-ylamino)hexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(pyrimidin-2-ylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9(15)5-2-1-3-6-11-10-12-7-4-8-13-10/h4,7-8H,1-3,5-6H2,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTIDVUAPOIARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Pyrimidine Aminohexanoic Acid Compounds
Strategies for the Construction of the 6-(Pyrimidin-2-ylamino)hexanoic Acid Scaffold
The creation of the this compound scaffold involves the strategic formation of the pyrimidine (B1678525) ring and its linkage to the hexanoic acid chain. This can be achieved through various synthetic routes, primarily focusing on either building upon a pre-functionalized pyrimidine core or integrating the hexanoic acid moiety via coupling reactions.
Pyrimidine Core Functionalization Approaches
A common and versatile method for constructing the pyrimidine scaffold is through the condensation of a β-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative. nih.gov This approach allows for the introduction of various substituents onto the pyrimidine ring. For instance, the reaction of a substituted 1,3-dicarbonyl compound with guanidine hydrochloride can yield a 2-aminopyrimidine (B69317) derivative. tandfonline.com The substituents on the dicarbonyl precursor will ultimately determine the substitution pattern on the resulting pyrimidine ring.
Another key strategy involves the nucleophilic substitution of a leaving group, such as a halogen, on a pre-existing pyrimidine ring. nih.gov For example, 2-chloropyrimidine (B141910) can react with an appropriate amine to form a 2-aminopyrimidine derivative. psu.edu This method is particularly useful for introducing the amino linkage required for the this compound structure. The reactivity of the halogenated pyrimidine can be influenced by the presence of other substituents on the ring.
| Starting Material | Reagent | Product | Notes |
| 1,3-Dicarbonyl Compound | Guanidine Hydrochloride | 2-Aminopyrimidine derivative | Allows for diverse substitution on the pyrimidine ring. tandfonline.com |
| 2-Chloropyrimidine | Amine | 2-Aminopyrimidine derivative | Nucleophilic aromatic substitution. nih.gov |
| 2,4,6-Trichloropyrimidine | 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline | C-4 substituted pyrimidine | Selective substitution at the C-4 position. nih.gov |
Amidation and Coupling Reactions for Hexanoic Acid Moiety Integration
The integration of the hexanoic acid moiety is typically achieved through amidation or other coupling reactions. researchgate.neted.ac.uk Once a 2-aminopyrimidine core is synthesized, it can be coupled with 6-aminohexanoic acid or a derivative thereof. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to facilitate the formation of the amide bond between the pyrimidine's amino group and the carboxylic acid of the hexanoic acid chain. researchgate.netnih.gov
Alternatively, the synthesis can proceed by reacting a functionalized pyrimidine, such as 2-chloropyrimidine, with the amino group of 6-aminohexanoic acid. This nucleophilic substitution reaction directly forms the desired C-N bond, linking the pyrimidine ring to the hexanoic acid chain. nih.gov The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and purity of the final product.
| Coupling Reagent | Description |
| EDC/HOBt | A widely used carbodiimide-based coupling system for forming amide bonds. nih.gov |
| HATU | A uronium-based coupling reagent known for its high efficiency. nih.gov |
| BOP-Cl | A phosphonium-based coupling reagent. ed.ac.uk |
Multi-Step Synthesis Protocols and Optimization Techniques
Optimization techniques may include screening different solvents, bases, and coupling reagents, as well as adjusting reaction times and temperatures. nih.govresearchgate.net For instance, in the synthesis of 2-aminopyrimidines from β-dicarbonyl compounds and guanidine, the choice of base (e.g., sodium ethoxide, sodium carbonate) can significantly impact the reaction efficiency. nih.gov Similarly, for coupling reactions, the selection of the appropriate reagent and additives can minimize side reactions and improve the yield of the desired amide. nih.gov The use of microwave irradiation or ultrasound has also been shown to accelerate reaction times and improve yields in some pyrimidine syntheses. acs.orgnih.gov
Derivatization Strategies and Analogue Synthesis
To explore the structure-activity relationships and enhance the biological properties of this compound, various derivatization strategies are employed. These strategies focus on modifying both the pyrimidine ring and the hexanoic acid chain.
Structural Modifications of the Pyrimidine Ring for Biological Diversification
The pyrimidine ring offers multiple positions for structural modification, allowing for the introduction of a wide range of functional groups to modulate biological activity. tandfonline.comgsconlinepress.com Substituents can be introduced at various positions of the pyrimidine core to influence its electronic properties, steric hindrance, and hydrogen bonding capabilities. nih.gov For example, introducing electron-donating or electron-withdrawing groups can alter the reactivity and biological interactions of the molecule. tandfonline.com
Furthermore, the core pyrimidine structure can be annulated with other heterocyclic rings to create fused systems, such as pyrazolo[1,5-a]pyrimidines, which have shown significant biological potential. mdpi.com These modifications can lead to compounds with altered target specificity and improved pharmacological profiles.
| Modification Strategy | Rationale | Example |
| Substitution at C4/C6 | To explore steric and electronic effects. | Introduction of methyl or phenyl groups. tandfonline.com |
| Fused Ring Systems | To create more rigid and complex scaffolds. | Synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. mdpi.com |
| Introduction of Halogens | To modulate lipophilicity and metabolic stability. | Chlorination or fluorination of the pyrimidine ring. |
Diversification of the Hexanoic Acid Chain and Linker Variations
Moreover, the simple alkyl chain can be replaced with more complex linkers incorporating functionalities such as ether, thioether, or amide bonds. nih.govrsc.org These linker variations can introduce additional points of interaction and influence the pharmacokinetic properties of the compound. The introduction of chirality into the linker can also lead to stereospecific interactions with biological targets. nih.gov
Introduction of Isotopic Labels for Research Probes
The synthesis of isotopically labeled versions of pyrimidine-aminohexanoic acid compounds is a critical step in elucidating their metabolic fate, mechanism of action, and for use as research probes in various biochemical assays. Isotopic labeling, the replacement of an atom with its isotope, can be achieved for several key elements within the "this compound" molecule, including carbon (¹³C), hydrogen (²H or D), and nitrogen (¹⁵N). These labeled compounds are invaluable for techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. acs.orgnih.govnih.gov
The introduction of deuterium (B1214612) (²H) at specific positions within the molecule can significantly alter its metabolic profile by slowing down oxidative metabolism, a phenomenon known as the kinetic isotope effect. nih.govbeilstein-journals.org This can lead to an extended half-life of the compound in biological systems. For instance, deuteration of drug molecules is a known strategy to enhance their pharmacokinetic properties. nih.gov Enzymatic methods, operating directly on free amino acids, have shown promise for achieving site-selective hydrogen-deuterium exchange, offering an efficient route to deuterated amino acids. nih.gov
Carbon-13 (¹³C) labeling is particularly useful for NMR-based studies to probe the structure and dynamics of molecules. nih.govscience.gov For pyrimidine derivatives, ¹³C can be incorporated into the pyrimidine ring itself. Methodologies have been developed for the synthesis of [6-¹³C]-pyrimidine phosphoramidites, which can then be used as building blocks in larger molecules. mdpi.com Such site-specific labeling helps in simplifying complex NMR spectra and is instrumental in studying molecular interactions. sci-hub.se The use of ¹³C-labeled precursors in synthesis allows for the creation of labeled "this compound" for detailed metabolic flux analysis. researchgate.netnorthwestern.edu
Nitrogen-15 (¹⁵N) labeling can be introduced into the pyrimidine ring, providing another valuable probe for NMR spectroscopy. The synthesis of [1-¹⁵N]-purine and [3-¹⁵N]-pyrimidine phosphoramidites has been reported, showcasing the feasibility of incorporating ¹⁵N into the core heterocyclic structure. mdpi.com
Table 1: Potential Isotopic Labeling Strategies for this compound
| Isotope | Potential Labeling Position(s) | Rationale/Application |
| ²H (Deuterium) | Aliphatic chain (hexanoic acid moiety) | Enhance metabolic stability (Kinetic Isotope Effect) nih.govbeilstein-journals.org |
| Pyrimidine ring | Probe for enzymatic mechanisms nih.gov | |
| ¹³C | C6 of the pyrimidine ring | NMR studies of molecular dynamics and interactions mdpi.com |
| Carboxyl group of hexanoic acid | Trace metabolic pathways nih.gov | |
| Aliphatic chain carbons | Elucidate metabolic breakdown products researchgate.net | |
| ¹⁵N | Pyrimidine ring nitrogens | NMR structural and interaction studies mdpi.comsci-hub.se |
Prodrug Design Principles for Modulating Compound Research Properties
Prodrug design is a strategic chemical modification of a biologically active compound to improve its pharmaceutical and pharmacokinetic properties. nih.govresearchgate.net For "this compound," which possesses a carboxylic acid group, a primary approach for prodrug development involves the formation of ester prodrugs. This strategy can enhance properties such as membrane permeability and oral bioavailability. nih.gov
A particularly effective strategy is the conjugation of the parent drug to amino acids or dipeptides. nih.gov This approach leverages the body's natural amino acid and peptide transporters, such as the human intestinal di/tri-peptide transporter (hPepT1), to facilitate absorption. nih.gov Amino acid ester prodrugs of various nucleoside analogs, including pyrimidine derivatives, have been shown to be substrates for transporters like PEPT1, PEPT2, and others, leading to improved oral bioavailability. mdpi.com
The choice of the amino acid promoiety can significantly influence the properties of the resulting prodrug. Factors such as the length and branching of the amino acid side chain, as well as its stereochemistry (L- vs. D-amino acids), can affect the prodrug's affinity for transporters, its chemical stability, and the rate at which it is hydrolyzed back to the active parent drug by esterases in the body. nih.govmdpi.com For example, L-amino acid esters are often preferred as they can have a higher affinity for transporters like PEPT1. nih.govmdpi.com However, prodrugs with D-amino acids may exhibit enhanced enzymatic stability. mdpi.com
The primary goal of creating an amino acid ester prodrug of "this compound" would be to mask the polar carboxylic acid group, thereby increasing the molecule's lipophilicity and its ability to cross cell membranes via passive diffusion or active transport. nih.gov Once absorbed, these ester prodrugs are designed to be cleaved by ubiquitous esterase enzymes in the plasma and tissues, releasing the active "this compound".
Table 2: Influence of Amino Acid Promoieties on Prodrug Properties of Pyrimidine Analogs
| Amino Acid Moiety | Key Property Influenced | Example Finding for Similar Compounds |
| L-Valine | Enhanced Membrane Permeability | L-valyl ester of azidothymidine showed higher membrane permeability compared to the parent drug. nih.gov |
| L-Isoleucine | Transporter Affinity | The more branched isoleucyl side chain can influence transport efficiency across Caco-2 monolayers. nih.gov |
| L-Glutamic Acid-Sarcosine | High Affinity for hPepT1 | L-Glu-Sar prodrugs of acyclovir (B1169) exhibited high affinity for the hPepT1 transporter (Ki ≈ 0.2-0.3 mM). nih.gov |
| D-Glutamic Acid-Alanine | Lower Transporter Affinity | D-Glu-Ala prodrugs of acyclovir showed poor affinity for the hPepT1 transporter (Ki ≈ 50 mM). nih.gov |
| Various Amino Acids | Stability and Bioactivation | The composition of the amino acid at the 5' position of gemcitabine (B846) prodrugs profoundly affected the stability of the ester bond. mdpi.com |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus within 6-(Pyrimidin-2-ylamino)hexanoic acid can be meticulously mapped.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In a study by García-Raso et al. (2023), the ¹H NMR spectrum of N-(2-pyrimidyl)-6-aminohexanoic acid, an alternative nomenclature for the target compound, was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 400 MHz spectrometer. hmdb.ca
The spectrum reveals distinct signals corresponding to the different protons in the molecule. The aromatic protons of the pyrimidine (B1678525) ring appear as a doublet at approximately 8.28 ppm (H4' and H6') and a triplet at 6.63 ppm (H5'). The protons of the hexanoic acid chain are observed in the upfield region. The methylene (B1212753) group adjacent to the amino-pyrimidine moiety (C2-H) resonates around 3.32 ppm. The methylene group alpha to the carboxylic acid (C6-H) is found at approximately 2.18 ppm. The remaining methylene protons of the aliphatic chain (C3-H, C4-H, and C5-H) produce overlapping multiplets in the region of 1.4-1.6 ppm. The proton of the secondary amine (NH) typically appears as a broad signal, and the carboxylic acid proton (OH) gives a very broad signal, both of which can be exchangeable with D₂O.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~8.28 | Doublet | H4', H6' (Pyrimidine ring) |
| ~6.63 | Triplet | H5' (Pyrimidine ring) |
| ~3.32 | Multiplet | C2-H |
| ~2.18 | Triplet | C6-H |
| ~1.4-1.6 | Multiplet | C3-H, C4-H, C5-H |
Data derived from studies on N-(2-pyrimidyl)-6-aminohexanoic acid. hmdb.ca
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum for this compound, also reported by García-Raso et al. (2023), shows characteristic signals for the pyrimidine ring and the hexanoic acid chain. hmdb.ca
The carbon atoms of the pyrimidine ring are observed at distinct chemical shifts, with C2' appearing at approximately 162 ppm, and C4' and C6' resonating around 158 ppm. The C5' carbon is found further upfield at about 111 ppm. The carbonyl carbon of the carboxylic acid (C1) is typically the most downfield signal for the aliphatic chain, appearing around 175 ppm. The carbons of the hexanoic acid chain (C2 to C6) resonate in the range of 24 to 41 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~175 | C1 (C=O) |
| ~162 | C2' (Pyrimidine ring) |
| ~158 | C4', C6' (Pyrimidine ring) |
| ~111 | C5' (Pyrimidine ring) |
| ~24-41 | C2, C3, C4, C5, C6 |
Data derived from studies on N-(2-pyrimidyl)-6-aminohexanoic acid. hmdb.ca
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis for Fluorinated Derivatives
Currently, there is no available research in the searched literature detailing the synthesis or ¹⁹F NMR analysis of fluorinated derivatives of this compound. This analytical technique would be essential for the characterization of such derivatives, providing specific information on the chemical environment of any incorporated fluorine atoms.
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a synthesized compound and assessing its purity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. In the characterization of N-(2-pyrimidyl)-6-aminohexanoic acid, HRMS analysis using Electrospray Ionization (ESI) was performed. hmdb.ca The experimentally determined mass would be compared to the calculated exact mass of the protonated molecule [M+H]⁺. For this compound (C₁₀H₁₅N₃O₂), the calculated exact mass is approximately 209.1164 g/mol . A measured value within a few parts per million (ppm) of the calculated mass would confirm the elemental composition and, by extension, the molecular formula of the compound.
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass [M+H]⁺ (g/mol) | Observed Mass [M+H]⁺ (g/mol) |
|---|---|---|
| C₁₀H₁₆N₃O₂⁺ | 209.1164 | Data not available in searched literature |
Calculated exact mass is for the protonated molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
There is no information available in the reviewed scientific literature regarding the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is typically employed for the analysis of volatile and thermally stable compounds. Given the carboxylic acid and secondary amine functional groups, derivatization to increase volatility would likely be necessary for successful GC-MS analysis of this compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for identifying the functional groups present in a molecule.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups. For this compound, FTIR would be expected to show characteristic peaks for the N-H, C=O, C-N, and C-H bonds, as well as vibrations from the pyrimidine ring.
While a specific FTIR spectrum for this compound is not published, data from analogous compounds like 2-aminopyrimidine (B69317) and other amino-pyridine derivatives can be used to predict the expected absorption regions. ijirset.comtsijournals.comnih.gov
Table 2: Predicted FTIR Spectral Assignments for this compound based on Analogous Compounds
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Reference |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching | Characteristic broad absorption due to hydrogen bonding. |
| N-H (Secondary Amine) | 3200-3500 | Stretching | The position can indicate the extent of hydrogen bonding. ijirset.com |
| C-H (Aliphatic) | 2850-2960 | Stretching | From the hexanoic acid chain. |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching | A strong, sharp peak is expected for the carbonyl group. |
| C=N, C=C (Pyrimidine Ring) | 1550-1650 | Stretching | Vibrations from the aromatic pyrimidine ring. tsijournals.com |
| N-H (Amine) | 1580-1650 | Bending (Scissoring) | Often overlaps with ring stretching vibrations. tsijournals.com |
| C-N (Amine) | 1250-1340 | Stretching | Corresponds to the bond between the pyrimidine ring and the nitrogen of the amino group. tsijournals.com |
| C-O (Carboxylic Acid) | 1210-1320 | Stretching | Associated with the carboxylic acid group. |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the pyrimidine ring and the carbon backbone of the hexanoic acid chain. Weak C-H···N interactions can also be studied using Raman spectroscopy. researchgate.net
The Raman spectrum of this compound would be expected to show characteristic signals for the pyrimidine ring vibrations. Studies on pyrimidine and its derivatives show a signature ring breathing mode. researchgate.netmdpi.com
Table 3: Predicted Raman Spectral Assignments for this compound based on Pyrimidine
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Reference |
| C-H (Aromatic) | 3000-3100 | Stretching | Vibrations of the C-H bonds on the pyrimidine ring. researchgate.net |
| C-H (Aliphatic) | 2850-2960 | Stretching | From the hexanoic acid chain. |
| Pyrimidine Ring | ~1570, ~1470, ~1400 | Ring Stretching | Multiple bands corresponding to the stretching of the C-C and C-N bonds within the ring. mdpi.com |
| Pyrimidine Ring | ~990 | Ring Breathing (ν₁) | A characteristic and often strong signal for the pyrimidine ring. mdpi.com |
| C-N (Amine) | 1250-1350 | Stretching | Stretching of the bond connecting the amino group to the pyrimidine ring. |
Chromatographic Methods for Purity and Enantiomeric Evaluation
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating its enantiomers if it is a chiral compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and other chemicals. For a compound like this compound, a reversed-phase HPLC method with UV detection would be appropriate. The pyrimidine ring contains a chromophore that will absorb UV light, allowing for sensitive detection.
The method would involve injecting a solution of the compound onto an HPLC column (e.g., C18) and eluting it with a mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol. scispace.comsielc.com The retention time of the main peak is a characteristic of the compound under specific conditions, and the area of the peak is proportional to its concentration. Impurities would appear as separate peaks, and their percentage can be calculated from their peak areas relative to the main peak. For amino acid derivatives, derivatization with agents like dansyl chloride can be used to enhance UV detection. scispace.comuran.ua
Table 4: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard column for separating a wide range of organic molecules. sielc.com |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures. | The mobile phase composition is optimized to achieve good resolution between the main compound and any impurities. sielc.comsielc.com |
| Buffer | Addition of an acid (e.g., trifluoroacetic acid, perchloric acid) or buffer salt. | To control the pH and improve peak shape, especially for ionizable compounds like carboxylic acids and amines. sielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. sielc.com |
| Detection | UV-Vis Detector at a wavelength corresponding to the absorbance maximum of the pyrimidine ring (e.g., 200-290 nm). | The pyrimidine chromophore allows for sensitive detection. A photodiode array (PDA) detector can be used to obtain the full UV spectrum of each peak. scispace.comsielc.com |
| Injection Volume | 10 - 20 µL | The amount of sample introduced onto the column. |
Since this compound is a derivative of an amino acid, it is a chiral molecule and can exist as two enantiomers (R and S forms). Chiral HPLC is the most common method for separating and quantifying enantiomers. This is crucial as enantiomers can have different biological activities.
The separation is achieved using a chiral stationary phase (CSP). There are various types of CSPs, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. nih.govsigmaaldrich.com For N-protected amino acids, polysaccharide-based CSPs and those based on Cinchona alkaloids have shown good results. nih.govchromatographytoday.com
Alternatively, pre-column derivatization with a chiral reagent (e.g., Marfey's reagent) can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. tandfonline.comtandfonline.com
Table 5: Approaches for Chiral HPLC Analysis of Amino Acid Derivatives
| Method | Principle | Typical Stationary Phase | Mobile Phase | Reference |
| Direct Method | Enantiomers interact differently with the chiral stationary phase, leading to different retention times. | Polysaccharide-based (e.g., Chiralpak, Lux Cellulose), Pirkle-type (e.g., Sumichiral OA-2500S), or macrocyclic glycopeptide (e.g., CHIROBIOTIC) columns. | Normal phase (e.g., Hexane/Ethanol) or reversed-phase (e.g., Acetonitrile/Water with additives like acids or bases). nih.govnih.gov | nih.govsigmaaldrich.comnih.govyakhak.org |
| Indirect Method (Derivatization) | The chiral analyte is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. | Standard reversed-phase C18 or C8 column. | Standard reversed-phase mobile phases (e.g., Acetonitrile/Water with buffer). | tandfonline.comtandfonline.comresearchgate.net |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a crucial analytical tool for monitoring the progress of chemical reactions in real-time. nih.gov In the synthesis of pyrimidine derivatives, TLC is frequently used to observe the consumption of starting materials and the formation of the desired product. ijper.orgnih.gov For the synthesis of this compound, a suitable mobile phase system, such as a mixture of ethyl acetate (B1210297) and hexane, would be employed to separate the reactants and products on a silica (B1680970) gel plate. ijper.org The spots on the TLC plate can be visualized under UV light, allowing for a qualitative assessment of the reaction's progression. ijper.org By comparing the retention factor (Rf) values of the spots corresponding to the starting materials and the product, chemists can determine the optimal reaction time and ensure the reaction has gone to completion before proceeding with workup and purification. nih.gov
Table 1: Representative TLC Conditions for Monitoring Pyrimidine Derivative Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate/Hexane (1:9 v/v) ijper.org |
| Visualization | UV light (254 nm) ijper.org |
| Application | Monitoring the consumption of reactants and formation of the pyrimidine product. ijper.orgnih.gov |
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method is indispensable for determining the precise molecular structure, conformation, and packing of this compound in its solid state. The analysis of single-crystal X-ray diffraction data reveals bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry. researchgate.net
Table 2: Illustrative Crystallographic Data for a Pyrimidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic researchgate.net |
| Space Group | P-1 researchgate.net |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| α = XX.X°, β = YY.Y°, γ = ZZ.Z° | |
| Volume | V = XXX.X ų |
| Z (Molecules per unit cell) | 2 |
| Hydrogen Bonding | Presence of intermolecular N-H···O and O-H···N hydrogen bonds. researchgate.net |
Note: The values in this table are illustrative for a related pyrimidine derivative and would need to be experimentally determined for this compound.
Thermal Analysis for Research Compound Stability Characterization
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of a compound. These methods provide valuable information on decomposition temperatures, melting points, and other thermally induced transitions. researchgate.net
For this compound, TGA would be used to determine the temperature at which the compound begins to decompose. This is achieved by monitoring the change in mass of a sample as it is heated at a controlled rate. The resulting data can be used to establish the upper temperature limit for the compound's handling and storage. mdpi.com DSC analysis complements TGA by measuring the heat flow into or out of a sample as a function of temperature. This allows for the determination of the melting point, enthalpy of fusion, and any polymorphic transitions the compound may undergo upon heating. researchgate.net The thermal stability of related heterocyclic compounds has been a subject of both experimental and computational studies to understand their decomposition pathways. researchgate.netmdpi.com
Table 3: Hypothetical Thermal Analysis Data for this compound
| Analysis Technique | Parameter | Observation |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Onset of Decomposition | Tonset = XXX °C |
| Major Weight Loss Step | XX% loss between XXX °C and YYY °C | |
| Differential Scanning Calorimetry (DSC) | Melting Point | Tm = YYY °C (endothermic peak) |
| Enthalpy of Fusion | ΔHfus = ZZ.Z J/g |
Note: The data in this table is hypothetical and would need to be determined through experimental thermal analysis of this compound.
Computational Chemistry and Molecular Modeling in Pyrimidine Aminohexanoic Acid Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Parameters
Density Functional Theory (DFT) has emerged as a important tool for investigating the intricacies of 6-(Pyrimidin-2-ylamino)hexanoic acid. By approximating the many-electron problem to one of electron density, DFT provides a computationally tractable yet accurate method for determining the molecule's fundamental properties.
Geometry Optimization and Conformational Analysis
A foundational step in the computational analysis of this compound is the determination of its most stable three-dimensional structure through geometry optimization. Research has focused on both the neutral form of the molecule and its protonated species, such as the nitrate (B79036) salt of N-(2-pyrimidyl)-6-aminohexanoic acid. rsc.org These calculations are crucial as the conformation of the molecule dictates its physical and chemical properties.
In the solid state, the flexible hexanoic acid chain allows for various conformations. DFT calculations have been instrumental in analyzing the supramolecular assemblies formed in the crystalline state. rsc.orgbohrium.comresearchgate.net These studies reveal that the molecule can adopt different arrangements, influenced by the interplay of intermolecular forces. For instance, in the nitrate salt, the aliphatic chain can exhibit different degrees of folding or extension.
The optimized geometry provides key structural parameters. Below is a table summarizing selected calculated bond lengths and angles for a related pyrimidine (B1678525) derivative, which illustrates the type of data obtained from DFT calculations. mdpi.com
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C-N (pyrimidine ring) | 1.37 - 1.39 |
| C=O (carboxylic acid) | 1.21 - 1.22 | |
| N-H (amino group) | 1.01 | |
| Bond Angle | C-N-C (pyrimidine ring) | ~116 - 120 |
| O-C-O (carboxylic acid) | ~125 |
Note: The data in this table is representative of pyrimidine derivatives and is intended for illustrative purposes. Specific values for this compound may vary.
Electronic Properties and Reactivity Descriptors
While specific DFT calculations detailing the electronic properties of this compound are not extensively reported in the reviewed literature, the methodology is well-established for analogous pyrimidine derivatives. semanticscholar.orgmaterialsciencejournal.orgresearchgate.netnih.gov These studies typically involve the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental in predicting a molecule's chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net A smaller energy gap generally implies higher reactivity. ajchem-a.comresearchgate.net
From the HOMO and LUMO energies, a range of global reactivity descriptors can be derived, providing a quantitative measure of the molecule's electronic characteristics. materialsciencejournal.orgmdpi.com These descriptors, calculated for various pyrimidine compounds, offer insights into their potential behavior in chemical reactions. semanticscholar.orgmaterialsciencejournal.org
Table of Global Reactivity Descriptors (Illustrative for Pyrimidine Derivatives)
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Propensity to accept electrons. |
Furthermore, Molecular Electrostatic Potential (MEP) surfaces are often generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions would highlight areas prone to nucleophilic attack.
Intermolecular Interactions and Crystal Packing Analysis
DFT calculations are pivotal in understanding the non-covalent interactions that govern the crystal packing of this compound. rsc.orgbohrium.comresearchgate.net The presence of both hydrogen bond donors (the carboxylic acid -OH and the secondary amine N-H) and acceptors (the pyrimidine nitrogens and the carbonyl oxygen) allows for the formation of intricate supramolecular structures. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of this compound. semanticscholar.orgnih.govresearchgate.net While specific MD studies on this exact compound are not prominent in the literature surveyed, the methodology is widely applied to similar molecules to understand their dynamics, conformational flexibility, and interactions with their environment, particularly in solution. mdpi.com
An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve over time. researchgate.net For this compound, MD simulations could be employed to:
Explore Conformational Landscapes: In a solvent like water, the flexible hexanoic acid chain can adopt a multitude of conformations. MD simulations can sample these conformations, providing insights into the molecule's flexibility and the probability of finding it in a particular shape. nih.gov
Analyze Solvation: The interaction with solvent molecules, such as water, is crucial for understanding the compound's solubility and behavior in biological systems. MD simulations can reveal the structure of the solvation shell around the molecule, identifying key hydrogen bonding interactions and the influence of the hydrophobic aliphatic chain on the surrounding water structure. semanticscholar.org
Study Dynamic Properties: Time-dependent properties such as diffusion coefficients and rotational correlation times can be calculated from MD trajectories, providing a comprehensive picture of the molecule's motion in a liquid environment.
The general protocol for an MD simulation involves preparing the initial system (solute, solvent, and ions), minimizing its energy to remove unfavorable contacts, and then running the simulation for a specified length of time under controlled temperature and pressure.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid.
Prediction of Binding Affinities and Interactions
Although no specific molecular docking studies for this compound have been detailed in the reviewed literature, the approach is extensively used for other pyrimidine-containing compounds. The process involves:
Preparation of Ligand and Receptor: The three-dimensional structures of both the ligand (e.g., a conformation of this compound obtained from DFT calculations) and the target receptor (often from the Protein Data Bank) are prepared. This includes adding hydrogen atoms and assigning partial charges.
Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the binding site of the receptor.
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.
For a hypothetical docking of this compound, one might expect the pyrimidine ring to form hydrogen bonds with polar residues in a binding pocket, while the hexanoic acid moiety could engage in hydrophobic interactions or form salt bridges with charged residues. The predicted binding affinity provides a quantitative estimate of how strongly the ligand binds to the target, which is a critical parameter in assessing its potential as a therapeutic agent. mdpi.com
Identification of Potential Molecular Targets
In the research of "this compound" and its analogues, computational chemistry plays a pivotal role in identifying potential biological targets. This process, often preceding extensive laboratory work, utilizes the compound's structure to predict its interactions with a vast array of proteins. Two primary computational strategies are employed: ligand-based and structure-based approaches.
The ligand-based method involves comparing the structure of this compound to databases of known active molecules. If the compound shares significant structural or electronic features with molecules known to bind to a specific target, that target is identified as a potential candidate.
The structure-based approach, often called inverse or reverse docking, screens the compound against a library of 3D protein structures. This method calculates the binding affinity of this compound to the active sites of numerous proteins. A high predicted binding score suggests a potential interaction that warrants further investigation. For pyrimidine-containing scaffolds, computational studies have identified several protein families as potential targets. nih.govresearchgate.net A computational screening process can use multiple models simultaneously, with predicted targets often needing to pass a certain threshold score across several methods to be considered high-priority hits. nih.gov
| Potential Target Family | Rationale from Analogues | Relevant Computational Technique |
|---|---|---|
| Protein Kinases (e.g., CDKs) | Thieno[2,3-d]pyrimidin-4-yl hydrazone analogues have shown inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4). researchgate.net | 3D-QSAR, Molecular Docking |
| Matrix Metalloproteinases (MMPs) | Pyrimidine-2,4,6-trione derivatives are explored as MMP-9 inhibitors. nih.gov | Pharmacophore Modeling, 3D-QSAR |
| Arginase | Derivatives of hexanoic acid have been designed as potent inhibitors of human arginases I and II. nih.gov | Structure-Activity Relationship (SAR) Analysis |
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) modeling is a cornerstone of computational drug design, aiming to understand how a molecule's chemical structure correlates with its biological activity. For this compound, these models are essential for guiding the synthesis of more potent and selective derivatives.
Ligand-Based and Structure-Based SAR Approaches
SAR investigations are broadly categorized into ligand-based and structure-based methods, which are complementary computational approaches. nih.gov
Ligand-Based SAR: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies exclusively on the chemical structures of a series of compounds and their corresponding biological activities. nih.gov By comparing active and inactive molecules, researchers can deduce the key structural features (the "pharmacophore") required for activity. Techniques like Quantitative Structure-Activity Relationships (QSAR) are central to this approach. nih.gov
Structure-Based SAR: This method requires the 3D structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. Researchers use molecular docking to place this compound or its analogues into the protein's binding site. nih.gov The analysis of these docked poses reveals crucial interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. This information provides direct insights for modifying the molecule to improve its fit and potency. For instance, SAR studies on related compounds have guided the design of inhibitors for arginase and CDKs. researchgate.netnih.gov
| Approach | Primary Requirement | Methodology | Key Output |
|---|---|---|---|
| Ligand-Based | A set of molecules with known biological activities. | Analyzes relationships between diverse chemical structures and their activity. nih.gov | A model (e.g., QSAR, pharmacophore) that predicts activity based on structure. |
| Structure-Based | 3D structure of the molecular target. | Docks ligands into the target's binding site to analyze interactions. nih.gov | Predicted binding mode and affinity; insights for structure-guided design. |
Quantitative Structure-Activity Relationships (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical equation that links the chemical properties of a compound to its biological activity. mdpi.com This predictive model is invaluable for estimating the activity of novel, unsynthesized pyrimidine derivatives.
The derivation of a QSAR model involves several steps:
Data Set Assembly: A collection of pyrimidine analogues with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov
Molecular Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), physicochemical properties (e.g., logP), and quantum-chemical parameters derived from methods like AM1. mdpi.com
Model Generation: Statistical techniques, such as Partial Least Squares (PLS) or machine learning algorithms, are used to create an equation that best correlates the descriptors with biological activity. researchgate.net
Validation: The model's predictive power is rigorously tested. Internal validation is often performed using cross-validation (yielding a Q² value), while external validation uses a separate test set of compounds (yielding an r²_pred value). researchgate.net
A robust QSAR model for pyrimidine derivatives, for example, might demonstrate high statistical significance, such as the values seen in a study on dihydropyrimidinones which yielded a model with an R² of 0.958 and a Q² of 0.903. nih.gov Such models can then be used to prioritize the synthesis of the most promising new analogues of this compound.
| Validation Parameter | Description | Example Value (from pyrimidine analogue studies) |
|---|---|---|
| R² (Coefficient of Determination) | Indicates how well the model fits the training data. A value closer to 1.0 is better. | 0.958 - 0.965 researchgate.netnih.gov |
| Q² (Cross-Validated R²) | Measures the model's internal predictive ability. | 0.724 - 0.903 researchgate.netnih.gov |
| r²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set. | 0.863 - 0.945 researchgate.net |
| F value (Fisher's variance ratio) | Represents the statistical significance of the model. Higher values are better. | 83.5 nih.gov |
Pharmacophore Model Generation and Validation
A pharmacophore is a 3D arrangement of essential electronic and steric features that are necessary for a molecule to interact with a specific biological target. nih.gov For this compound, generating a pharmacophore model helps to distill its complex structure into a simpler, more intuitive representation for drug discovery.
Generation: Pharmacophore models can be created using two main strategies:
Ligand-Based: A model is generated by superimposing a set of active compounds and extracting their common chemical features. For example, a study on MMP-9 inhibitors generated a five-point pharmacophore model (DDHRR_1) based on 10 highly active compounds, which consisted of two hydrogen bond donors, two hydrophobic rings, and one hydrophobic feature. nih.gov
Structure-Based: The model is derived directly from the interactions observed between a ligand and its target protein in a known 3D complex. nih.gov
Validation: Validation is a critical step to ensure the pharmacophore model is meaningful and can reliably distinguish between active and inactive compounds. nih.gov A common validation method involves using the model to screen a database containing known active ligands and a much larger set of "decoy" molecules. The model's quality is assessed by its ability to preferentially select the active compounds. Key validation metrics include:
Enrichment Factor (EF): Measures how much the model enriches the active compounds in the top fraction of the ranked database compared to random selection. nih.gov
Area Under the Curve (AUC): Derived from a Receiver Operating Characteristic (ROC) plot, the AUC quantifies the model's ability to discriminate between actives and inactives. An AUC value between 0.71 and 0.8 is considered excellent. nih.gov
Once validated, the pharmacophore model serves as a powerful 3D query for screening large virtual compound libraries, such as the ZINC database, to identify novel molecules that match the pharmacophoric features and are therefore potential new hits. nih.gov
| Pharmacophoric Feature | Description | Potential Role in Pyrimidine-Aminohexanoic Acid Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair of electrons (e.g., N, O) that can accept a hydrogen bond. | The nitrogen atoms in the pyrimidine ring and the carbonyl oxygen of the hexanoic acid. |
| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom (e.g., N-H, O-H). | The secondary amine linking the pyrimidine and hexanoic acid moieties, and the carboxylic acid proton. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | The pyrimidine ring itself, which can engage in π-π stacking interactions. |
| Hydrophobic (HY) | A nonpolar group or region of the molecule. | The aliphatic hexanoic acid chain. |
Investigation of Molecular Interactions and Biochemical Pathways in Vitro Studies
Enzyme Inhibition and Modulation Studies
In vitro enzyme assays are fundamental in determining the direct inhibitory or modulatory potential of a compound. The following sections detail the available research on the interaction of 6-(pyrimidin-2-ylamino)hexanoic acid with key enzymes involved in inflammation and other biological processes.
Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibition
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a pivotal enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). Elevated levels of PGE2 are associated with inflammation, pain, and fever. Consequently, inhibitors of mPGES-1 are sought after as potential anti-inflammatory agents with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Research into pyrimidine-based structures has identified their potential as mPGES-1 inhibitors. For instance, derivatives of pirinixic acid, which feature a pyrimidine (B1678525) core, have been shown to dually inhibit mPGES-1 and 5-lipoxygenase. One such derivative, YS121 [2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid], demonstrated a noncompetitive and reversible inhibition of human mPGES-1 with a half-maximal inhibitory concentration (IC50) of 3.4 μM in cell-free assays. researchgate.net In lipopolysaccharide-stimulated human whole blood, YS121 inhibited PGE2 formation with an IC50 of 2 μM. researchgate.net While these findings highlight the potential of the pyrimidine scaffold, specific inhibitory data for this compound against mPGES-1 is not extensively documented in the current literature.
5-Lipoxygenase (5-LO) Inhibition
5-Lipoxygenase (5-LO) is the key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in asthma and other inflammatory diseases. researchgate.net Compounds that can inhibit 5-LO are of significant therapeutic interest.
Cyclooxygenase (COX) Isoenzyme Modulation (COX-1, COX-2)
Cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins (B1171923). nih.gov COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation. nih.gov The selective inhibition of COX-2 is a key strategy for anti-inflammatory drug development to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
Studies on pirinixic acid derivatives, which share a structural similarity with this compound, have shown that some of these compounds exhibit selectivity, with less pronounced suppression of COX-1 and COX-2 compared to their effects on mPGES-1 and 5-LO. For instance, in lipopolysaccharide-stimulated human whole blood, YS121 did not significantly reduce the production of COX-2-derived thromboxane (B8750289) B2 and 6-keto PGF1α, nor the COX-1-derived 12(S)-hydroxy-5-cis-8,10-trans-heptadecatrienoic acid. researchgate.net This suggests a degree of selectivity for the mPGES-1/5-LO pathways over the COX enzymes for certain pyrimidine derivatives. However, direct modulation data for this compound on COX-1 and COX-2 activity is needed for a conclusive assessment.
Kinase Inhibition Profiling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine scaffold is a common feature in many kinase inhibitors. For example, bis-anilino pyrimidine derivatives have been optimized as potent and highly selective inhibitors of p21-activated kinase 1 (PAK1), a kinase implicated in cancer progression. The development of such inhibitors often involves extensive structure-activity relationship (SAR) studies to enhance potency and selectivity against a panel of kinases.
A comprehensive kinase inhibition profile for this compound, detailing its activity against a broad range of kinases, would be necessary to understand its potential as a kinase modulator. Such data is not currently available in the public domain.
Tyrosinase Enzyme Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. Inhibitors of tyrosinase are of interest for applications in cosmetics and for the treatment of hyperpigmentation disorders. Various classes of compounds have been investigated for their anti-tyrosinase activity. While research has identified potent tyrosinase inhibitors, such as certain benzothiazole (B30560) derivatives, there is no specific information available in the scientific literature regarding the tyrosinase inhibitory activity of this compound.
Cellular Pathway Interrogation in Research Models
To understand the broader biological effects of a compound beyond direct enzyme inhibition, it is crucial to investigate its impact on cellular pathways in relevant research models. Such studies can reveal how a compound modulates complex signaling networks and cellular responses.
For pyrimidine-based compounds, cellular studies have been instrumental. For example, in interleukin-1β (IL-1β) stimulated A549 lung cancer cells, inhibitors of mPGES-1 have been shown to reduce the production of PGE2. Furthermore, in cellular models of inflammation, dual inhibitors of mPGES-1 and 5-LO have demonstrated the ability to suppress the production of both prostaglandins and leukotrienes.
While these studies on related compounds provide a framework, specific investigations into how this compound affects cellular pathways, such as those involved in inflammation or cancer cell signaling, have not been reported. Future research using various cell-based assays would be essential to elucidate the cellular mechanisms of action of this particular compound.
Cell Proliferation and Viability Assays (e.g., in cancer cell lines)
Derivatives of pyrimidine have been a focal point in the development of novel anticancer agents. Research into compounds structurally related to this compound, such as 2,4-pyrimidinediamine derivatives, has demonstrated significant anti-proliferative effects across a range of cancer cell lines. nih.gov For instance, in vitro studies have shown that these compounds can inhibit the growth of lung, breast, hepatocellular, and neuroblastoma cancer cells. nih.gov
The antiproliferative activity of these compounds is typically quantified using assays like the CCK-8 or MTT assay, which measure cell viability. The results are often expressed as IC50 values, representing the concentration of the compound that inhibits 50% of cell growth. One study on 2,4-pyrimidinediamine derivatives reported potent antiproliferative activity, with some compounds showing greater efficacy than existing drugs like Ceritinib and Entinostat in certain cancer cell lines. nih.gov Similarly, novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which share a core structural motif, have been evaluated against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with some showing IC50 values comparable to the standard chemotherapeutic agent Doxorubicin. nih.govnih.gov
| Compound Class | Cancer Cell Line | Assay | Key Findings | Reference |
|---|---|---|---|---|
| 2,4-Pyrimidinediamine Derivatives | A549 (Lung), MDA-MB-231 (Breast), HepG2 (Hepatocellular), SK-N-BE(2) (Neuroblastoma) | CCK-8 | Demonstrated significant antiproliferative effects, with some compounds being more potent than positive controls (Ceritinib, Entinostat). | nih.gov |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas | A549 (Lung), HCT-116 (Colon) | SRB | Compound 5l showed IC50 values of 3.22 µM (A549) and 2.71 µM (HCT-116), comparable to Doxorubicin. | nih.govnih.gov |
| Thieno[2,3-d]pyrimidine Derivatives | MCF-7 (Breast), MDA-MB-231 (Breast) | MTT | Compound 2 exhibited the best antiproliferative effect against MCF-7 cells with an IC50 of 4.3 µg/mL. | nih.gov |
Modulation of Cell Cycle Regulatory Proteins (e.g., p21, p27 Kip1)
The progression of the cell cycle is tightly controlled by a series of proteins, including cyclin-dependent kinases (CDKs) and their inhibitors, such as p21 and p27 Kip1. Dysregulation of these proteins is a hallmark of cancer. Studies on pyrimidine derivatives have shown that they can exert their anticancer effects by modulating these key regulatory proteins.
For example, a series of pyrimidine base hydroxamic acid derivatives were found to induce G1 cell cycle arrest in A549 lung cancer cells by upregulating the expression of p21. nih.gov The p21 protein is a potent inhibitor of CDKs, and its upregulation can halt the cell cycle, preventing cell proliferation. nih.govnih.gov Similarly, other research has indicated that depletion of polyamines, which can be influenced by compounds targeting their synthesis, leads to an increase in both p21 and p27 protein levels, resulting in G1 phase arrest in intestinal epithelial cells. nih.gov
| Compound/Condition | Cell Line | Effect on Cell Cycle | Modulation of Regulatory Proteins | Reference |
|---|---|---|---|---|
| Pyrimidine Base Hydroxamic Acid Derivatives | A549 (Lung) | G1 Arrest | Upregulated p21 expression | nih.gov |
| Polyamine Depletion | IEC-6 (Intestinal Epithelial) | G1 Arrest | Increased levels of p21 and p27 | nih.gov |
| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7 (Breast) | S Phase Arrest | Upregulation of Bax, downregulation of Bcl-2 | rsc.org |
Mechanistic Studies of Target Engagement in Cell-Based Systems
Understanding how a compound interacts with its molecular target within a cell is crucial for drug development. Techniques like the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) are employed to confirm target engagement in a cellular context. nih.govresearchgate.net
Research on 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones, which are structurally analogous to this compound, has demonstrated a rational design approach to create potent inhibitors of both Bromodomain and Extra-Terminal domain (BET) proteins and Cyclin-Dependent Kinase 9 (CDK9). researchgate.net This dual-inhibitor strategy is based on combining pharmacophores that bind to the acetylated lysine (B10760008) binding pocket of BET proteins with a typical kinase hinge binder. researchgate.net The resulting compounds showed balanced activities against both targets, highlighting a method for developing polypharmacological agents. researchgate.net
Antimicrobial and Antiviral Activity Research (In Vitro)
In addition to its potential in cancer therapy, the pyrimidine scaffold is a key feature in many antimicrobial and antiviral agents.
Antibacterial Efficacy Studies
While specific data on the antibacterial activity of this compound is not extensively documented, related pyrimidine derivatives have shown promise. For example, certain 6-alkylamino-N-phenylpyrazine-2-carboxamides have demonstrated antimycobacterial activity, with their efficacy increasing with the length of the alkyl chain. nih.gov These compounds were active against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov Another study on a squaric amide derivative showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These studies typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Antifungal Efficacy Studies
The antifungal potential of pyrimidine derivatives has been explored through various analogs. A study on 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs, where amiloride contains a pyrimidine ring, revealed significant antifungal activity. nih.gov A series of 6-(2-benzofuran)amiloride and HMA analogs showed up to a 16-fold increase in activity against Cryptococcus neoformans. nih.gov These compounds also demonstrated broad-spectrum activity against other pathogenic fungi, including multidrug-resistant clinical isolates. nih.gov The antifungal efficacy is often determined by both the MIC and the Minimum Fungicidal Concentration (MFC), which is the lowest concentration that results in fungal death.
| Compound Class | Fungal Species | Key Findings (MIC/MFC in µg/mL) | Reference |
|---|---|---|---|
| 6-(2-benzofuran)amiloride analogs | Cryptococcus neoformans | Showed up to a 16-fold increase in activity. | nih.gov |
| Aminothioxanthones | Candida albicans, Aspergillus fumigatus, Trichophyton rubrum | Compounds 1, 8, and 9 exhibited broad-spectrum antifungal effects. | mdpi.com |
Antiviral Activity Assays
The pyrimidine core is a well-established component of many antiviral drugs. Research on 6-[2-(phosphonomethoxy)alkoxy]pyrimidines has shown significant antiviral activity. nih.gov Specifically, the O(6)-isomers of these compounds inhibited the replication of herpes viruses (HSV-1, HSV-2, VZV, and CMV) and retroviruses (MSV, HIV-1, and HIV-2). nih.gov The activity was most pronounced against retroviruses. The stereochemistry of the compound was also found to be critical, with the (R)-enantiomer of 2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine being active while the (S)-enantiomer was not. nih.gov Furthermore, a related compound, Ingavirin (6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxo-hexanoic acid), has demonstrated protective effects against influenza A (H1N1) virus, human parainfluenza virus, and human adenovirus in animal models. nih.govresearchgate.net
| Compound Class | Virus | Key Findings | Reference |
|---|---|---|---|
| 6-[2-(phosphonomethoxy)alkoxy]pyrimidines (O(6)-isomers) | HSV-1, HSV-2, VZV, CMV, MSV, HIV-1, HIV-2 | Inhibited replication of both herpes viruses and retroviruses. | nih.gov |
| Ingavirin | Influenza A (H1N1), Parainfluenza virus, Adenovirus | Showed protective effects in animal models. | nih.govresearchgate.net |
Immunological Pathway Modulation Research (e.g., inflammatory mediators)
Following a comprehensive review of publicly available scientific literature, no specific in vitro studies investigating the immunological pathway modulation of the chemical compound this compound were identified. Consequently, there is no available data on its direct effects on inflammatory mediators such as cytokines, chemokines, or other signaling molecules involved in immunological responses in a controlled laboratory setting.
The broader class of pyrimidine derivatives has been a subject of interest in medicinal chemistry, with various analogues being investigated for their potential anti-inflammatory properties. Research in this area often focuses on the ability of these compounds to inhibit key inflammatory mediators. For instance, some pyrimidine-based compounds have been shown to suppress the activity of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, or to modulate the expression of various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
However, the specific effects of the this compound structure on these or other immunological pathways have not been detailed in the accessible scientific literature. Without dedicated in vitro studies, any potential for this compound to modulate immune responses remains purely speculative.
Advanced Research Applications and Chemical Probe Development
Design and Synthesis of Chemical Probes for Biological Systems
Chemical probes are essential tools for visualizing and understanding complex biological processes. The structure of 6-(Pyrimidin-2-ylamino)hexanoic acid, featuring a reactive carboxylic acid handle, makes it an ideal candidate for elaboration into such probes.
Fluorescent labeling is a powerful technique for tracking biologically active compounds within cellular systems and entire organisms. nih.govmdpi.com The development of fluorescent probes allows for the real-time visualization of drug distribution and interaction with target molecules. nih.gov The carboxylic acid group of this compound can be readily conjugated to a variety of fluorophores to create fluorescent probes.
The synthesis of these probes typically involves activating the carboxylic acid, for instance, by converting it into an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with an amine group on a fluorophore to form a stable amide bond. Alternatively, the hexanoic acid chain can be modified to incorporate an azide or alkyne group, enabling highly efficient and specific "click" chemistry reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) to attach a correspondingly functionalized fluorophore. mdpi.com Pyrimidine-based scaffolds have been successfully incorporated into fluorescent inhibitors for biological targets like cyclooxygenase-2 (COX-2), demonstrating the feasibility of this approach. nih.gov
Table 1: Strategies for Fluorescent Labeling
| Conjugation Strategy | Reactive Group on Probe Precursor | Reactive Group on Fluorophore | Resulting Linkage |
|---|---|---|---|
| Amide Coupling | Carboxylic Acid (activated as NHS ester) | Primary Amine | Amide |
| Click Chemistry (CuAAC) | Alkyne | Azide | Triazole |
These labeling strategies enable the creation of probes where the 2-aminopyrimidine (B69317) moiety can act as a targeting group for specific proteins, such as kinases, while the fluorophore provides the imaging signal.
Isotopic labeling is a fundamental technique in pharmacology and drug development for studying the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound. In this method, one or more atoms in the molecule are replaced with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).
This substitution does not significantly alter the molecule's chemical or biological properties but makes it distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For this compound, isotopic labels can be incorporated in several ways:
Deuterium Labeling: Hydrogen atoms on the hexanoic acid chain or the pyrimidine (B1678525) ring can be replaced with deuterium. This is often used to study metabolic pathways, as the stronger carbon-deuterium bond can slow down metabolism at that site (the "kinetic isotope effect").
Carbon-13 Labeling: The carbon backbone of the hexanoic acid or the pyrimidine ring can be constructed using ¹³C-enriched precursors. This allows for precise tracing of the molecule and its metabolites.
Nitrogen-15 Labeling: The nitrogen atoms in the pyrimidine ring or the amino linker can be substituted with ¹⁵N, providing another site for tracking the molecule's fate in a biological system.
By administering the isotopically labeled compound, researchers can differentiate it from its endogenous, unlabeled counterparts and accurately quantify its presence and that of its metabolites in various tissues and fluids over time.
Conjugation Chemistry for Heterobifunctional Molecule Synthesis
Heterobifunctional molecules are compounds that contain two distinct functional moieties connected by a chemical linker. biochempeg.com This design allows them to simultaneously bind to two different biological targets, bringing them into close proximity. nih.gov Proteolysis Targeting Chimeras (PROTACs) are a prominent class of heterobifunctional molecules that have emerged as a powerful therapeutic strategy. mdpi.comnih.gov
PROTACs consist of three components: a "warhead" ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. nih.govnih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical component, as its length, composition, and attachment points significantly influence the potency and selectivity of the PROTAC. researchgate.net
This compound is an excellent precursor for the linker component of PROTACs. The 2-aminopyrimidine group can serve as the warhead ligand for certain classes of proteins, particularly kinases, while the hexanoic acid chain acts as the linker. The terminal carboxylic acid provides a convenient attachment point for coupling to an E3 ligase ligand (e.g., derivatives of thalidomide or pomalidomide) through a stable amide bond. The use of alkyl chains like hexanoic acid is a common strategy in PROTAC linker design. medchemexpress.com
Table 2: Role in Heterobifunctional PROTAC Synthesis
| PROTAC Component | Function | Corresponding Part of this compound-derived PROTAC |
|---|---|---|
| Warhead Ligand | Binds to the target protein (e.g., a kinase) | Pyrimidin-2-ylamino moiety |
| Linker | Connects the two ligands and orients them correctly | Hexanoic acid backbone |
Development as Synthetic Intermediates in Medicinal Chemistry Research
In medicinal chemistry, the 2-aminopyrimidine scaffold is recognized as a "privileged" structure, meaning it is a molecular framework capable of binding to multiple biological targets. It is a key component in a large number of kinase inhibitors, including the groundbreaking drug Imatinib. mdpi.com The 2-aminopyrimidine moiety acts as a bioisostere of adenine, the purine base in ATP, allowing it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.
This compound serves as a valuable synthetic intermediate for developing novel kinase inhibitors. researchgate.netnih.gov The core pyrimidin-2-ylamino group provides the necessary anchor for kinase binding, while the hexanoic acid tail offers a vector for chemical modification. researchgate.netnih.gov Chemists can use the carboxylic acid group to:
Introduce new functional groups to explore interactions with other regions of the protein, potentially increasing potency or selectivity.
Attach solubilizing groups to improve the compound's physicochemical properties, such as aqueous solubility and cell permeability.
Build more complex molecules by using it as a starting point for multi-step syntheses.
The synthesis of 2-aminopyrimidine derivatives can be achieved through various methods, including the condensation of β-dicarbonyl compounds with guanidine (B92328) or the aminolysis of 2-alkoxy or 2-sulfonylpyrimidines. mdpi.com The use of such intermediates allows for the systematic exploration of structure-activity relationships (SAR) in the development of targeted therapeutics. nih.gov
Table 3: The 2-Aminopyrimidine Scaffold in Kinase Inhibition
| Target Kinase Family | Role of 2-Aminopyrimidine | Example Drug/Inhibitor Class |
|---|---|---|
| Tyrosine Kinases (e.g., ABL, EGFR) | Hinge-binding motif | Imatinib, Gefitinib |
| Serine/Threonine Kinases (e.g., CDK, Aurora) | Hinge-binding motif | CDK inhibitors, Aurora Kinase inhibitors |
Exploration of Optoelectronic and Non-Linear Optical Properties for Material Science Research
Pyrimidine derivatives have attracted significant attention in material science due to their interesting electronic and optical properties. mdpi.com The pyrimidine ring is electron-deficient, which makes it an excellent component for creating materials with applications in optoelectronics, such as organic light-emitting diodes (OLEDs), and for non-linear optical (NLO) applications. nih.govnih.gov
NLO materials are substances whose optical properties change in the presence of intense light, enabling applications like frequency conversion and optical switching. noemd.net A common molecular design for NLO activity is the "push-pull" system, where an electron-donating ("push") group and an electron-accepting ("pull") group are connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key requirement for NLO response. nih.govrsc.org
The structure of this compound contains the fundamental elements of a push-pull system. The secondary amino group is an electron donor, while the electron-deficient pyrimidine ring acts as the electron acceptor. This inherent electronic asymmetry makes pyrimidine-based chromophores promising candidates for NLO materials. researchgate.net Although the aliphatic hexanoic acid chain is not conjugated, the core pyrimidin-2-ylamino structure is the source of the potential NLO properties. Further research could involve modifying the structure to enhance these properties, for example, by incorporating a more extended π-conjugated system.
Table 4: Molecular Features for NLO Properties
| Feature | Role in NLO Activity | Presence in this compound |
|---|---|---|
| Electron-Donating Group (Push) | Pushes electron density into the conjugated system | Secondary Amine (-NH-) |
| Electron-Accepting Group (Pull) | Pulls electron density from the conjugated system | Pyrimidine Ring |
Q & A
Q. What are the optimal synthetic routes for 6-(Pyrimidin-2-ylamino)hexanoic acid, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound derivatives typically involves coupling reactions between pyrimidin-2-amine and hexanoic acid precursors. For example, N1-(pyrimidin-2-yl)hexane-1,6-diamine can be reacted with activated carboxylic acids (e.g., cinnamic acid) using 1,1-carbonyldiimidazole (CDI) as a coupling agent. Column chromatography with gradients of CH₂Cl₂/hexane/isopropanol (9:1:0.5) has been effective for purification, yielding ~64% under optimized conditions . To improve yields, consider varying stoichiometric ratios (1:1.2 for amine:acid) and employing microwave-assisted synthesis for reduced reaction times.
Q. How can researchers analyze the purity and structural integrity of this compound derivatives?
Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm proton environments and carbon frameworks, focusing on pyrimidine NH peaks (~8.5 ppm) and carboxylic acid protons. LC-MS/MS in positive ion mode can verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₉N₃O₂ at 274.2 m/z). Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) resolves enantiomeric impurities, while FT-IR identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What solvents and conditions ensure stability during storage of this compound?
Methodological Answer: The compound is hygroscopic and prone to oxidation. Store at –20°C under inert gas (N₂/Ar) in amber vials. Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. Stability studies in buffered solutions (pH 7.4) show <5% degradation over 72 hours at 4°C. Avoid prolonged exposure to light or temperatures >25°C .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for target engagement?
Methodological Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., cholinesterases) using crystal structures from the PDB (e.g., 4EY7). Prioritize derivatives with hydrogen bonds to catalytic triads (e.g., Ser203 in acetylcholinesterase) and π-π stacking with aromatic residues (e.g., Trp86). MD simulations (GROMACS) over 100 ns can assess binding stability, with RMSD <2.0 Å indicating robust interactions .
Q. What strategies resolve contradictions in reported solubility and reactivity data for this compound?
Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from protonation states. Conduct pH-dependent solubility assays (USP rotating disk method) and validate via HPLC-UV . For reactivity conflicts (e.g., unexpected substitution products), use ¹⁵N-labeled pyrimidine to track regioselectivity via HSQC NMR . Reproduce experiments under inert conditions to rule out atmospheric oxidation.
Q. How can factorial design enhance experimental workflows for derivative synthesis?
Methodological Answer: Apply 2³ factorial design to evaluate variables: temperature (25–60°C), catalyst loading (0.1–1.0 eq), and solvent polarity (THF to DMF). Response surface methodology (RSM) can model yield optimization, identifying interactions (e.g., high temperature + polar solvents favor SN2 mechanisms). ANOVA analysis (p <0.05) validates significance .
Q. What sustainable methods are available for synthesizing this compound?
Methodological Answer: Replace traditional solvents with Cyrene (dihydrolevoglucosenone) or 2-MeTHF , reducing E-factors by 40%. Catalytic systems like CdFe₂(C₄H₄O₆)₃·5H₂O enable solvent-free reactions at 80°C with 85% yield. Lifecycle assessment (LCA) tools (e.g., SimaPro) can quantify environmental impacts .
Data Contradiction Analysis
Q. Why do biological activity assays for cholinesterase inhibition show variability across studies?
Methodological Answer: Variability may stem from assay conditions (e.g., substrate concentration, pH). Standardize protocols using Ellman’s method (412 nm, DTNB as thiol indicator) with acetylthiocholine iodide as substrate. Include donepezil as a positive control (IC₅₀ ~10 nM). Test derivatives at 1–100 µM with triplicate measurements to minimize inter-lab variance .
Experimental Design
Q. How to design a SAR study for this compound derivatives targeting enzyme inhibition?
Methodological Answer: Synthesize analogs with variable chain lengths (C4–C8), substituents (halogens, methyl), and bioisosteres (tetrazole for carboxylic acid). Test inhibition against target enzymes (e.g., AChE, BChE) and correlate with ClogP and polar surface area (PSA). Use CoMFA or CoMSIA to build 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
